7-hydroxythieno[3,2-b]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxythieno[3,2-b]pyridine-2-carbonitrile is a heterocyclic aromatic organic compound characterized by a fused ring structure containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes with cyano groups under specific conditions, such as the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C). Substitution reactions can be carried out using nucleophiles like halides or alkyl groups under appropriate conditions.
Major Products Formed: The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds: Some compounds structurally similar to 7-hydroxythieno[3,2-b]pyridine-2-carbonitrile include thieno[3,2-b]pyridine derivatives and other sulfur-containing heterocycles.
Uniqueness: What sets this compound apart from its analogs is its specific arrangement of functional groups, which can lead to distinct biological and chemical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1934828-76-8 |
---|---|
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
7-oxo-4H-thieno[3,2-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-3-6-8(12-5)7(11)1-2-10-6/h1-3H,(H,10,11) |
InChI Key |
NBLPKZQKXSTDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)SC(=C2)C#N |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.